Product packaging for 2-Iodo-9,9-diphenyl-9H-fluorene(Cat. No.:)

2-Iodo-9,9-diphenyl-9H-fluorene

Cat. No.: B15221741
M. Wt: 444.3 g/mol
InChI Key: NDRIUXJUNKHINR-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Fluorene-Based Materials

Fluorene (B118485), a polycyclic aromatic hydrocarbon, was first isolated from coal tar in 1867. wikipedia.org For many years, its applications were limited. However, the 20th century witnessed a growing interest in fluorene derivatives, particularly in the realm of materials science. The rigid, planar structure of the fluorene core, combined with its unique photophysical properties, made it an attractive building block for organic materials. researchgate.netresearchgate.net The evolution of fluorene-based materials has been marked by the development of synthetic methodologies that allow for precise functionalization of the fluorene scaffold, leading to materials with tailored electronic and optical properties for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.netresearchgate.net

The Fluorene Core as a Versatile Platform in Organic Synthesis

The fluorene molecule presents multiple reactive sites, making it a highly versatile platform in organic synthesis. researchgate.netmdpi.com The C2, C7, and C9 positions are particularly amenable to functionalization. mdpi.com The acidity of the C9 protons allows for the introduction of various substituents at this position, which can enhance solubility and prevent aggregation, a common issue in organic electronic materials. wikipedia.orgresearchgate.net The aromatic rings can be functionalized through electrophilic substitution and cross-coupling reactions, enabling the construction of complex molecular architectures, including polymers and dendrimers. researchgate.netresearchgate.net

Strategic Importance of Halogenation in Fluorene Functionalization

Halogenation is a fundamental transformation in organic chemistry that introduces halogen atoms into a molecule, significantly altering its reactivity and properties. chemistrytalk.orgwikipedia.orgjk-sci.com In fluorene chemistry, halogenation, particularly at the 2 and 7 positions, is of strategic importance. mt.com Halogenated fluorenes serve as key intermediates for a wide array of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of various aryl, alkynyl, and amino groups, respectively, providing a powerful toolkit for the synthesis of functional organic materials with precisely controlled electronic properties. researchgate.net The reactivity of the halogen follows the order I > Br > Cl > F, with iodo-substituted fluorenes being particularly valuable due to the high reactivity of the carbon-iodine bond. mt.com

Rationale for Research Focus on 2-Iodo-9,9-diphenyl-9H-fluorene

The specific focus on this compound stems from a combination of its structural features and chemical reactivity. The introduction of two phenyl groups at the C9 position enhances the thermal and morphological stability of the resulting materials and increases their solubility in common organic solvents. The iodine atom at the C2 position serves as a highly reactive handle for further functionalization through various palladium-catalyzed cross-coupling reactions. This allows for the facile synthesis of a diverse library of fluorene-based materials with tailored optoelectronic properties. The combination of a stable, bulky C9-disubstitution and a reactive C2-iodo group makes this compound a crucial building block for the development of advanced materials for organic electronics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H17I B15221741 2-Iodo-9,9-diphenyl-9H-fluorene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H17I

Molecular Weight

444.3 g/mol

IUPAC Name

2-iodo-9,9-diphenylfluorene

InChI

InChI=1S/C25H17I/c26-20-15-16-22-21-13-7-8-14-23(21)25(24(22)17-20,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H

InChI Key

NDRIUXJUNKHINR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)I)C5=CC=CC=C5

Origin of Product

United States

Synthesis and Characterization

Synthetic Routes to 2-Iodo-9,9-diphenyl-9H-fluorene

The synthesis of this compound typically starts from 9,9-diphenyl-9H-fluorene. A common method for the introduction of the iodine atom at the 2-position is through electrophilic iodination. This can be achieved using an iodine source in the presence of an oxidizing agent.

Another versatile approach involves the palladium-catalyzed synthesis from 2-iodobiphenyls and α-diazoesters, which allows for the construction of the 9,9-disubstituted fluorene (B118485) core in a single step. labxing.com While this method provides access to a range of 9,9-disubstituted fluorenes, direct iodination of the pre-formed 9,9-diphenylfluorene (B150719) remains a more direct route to the target compound.

Physicochemical Properties and Spectroscopic Data

The physicochemical properties of this compound are crucial for its application in materials synthesis. These properties are summarized in the table below.

PropertyValue
Molecular Formula C25H17I
Molecular Weight 444.31 g/mol
Appearance White to off-white powder
Melting Point 141-145 °C tcichemicals.com

Spectroscopic techniques are essential for the characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the molecular structure by identifying the chemical environment of each proton and carbon atom. Mass spectrometry provides the exact molecular weight, confirming the elemental composition.

Reactivity and Derivatization Pathways of 2 Iodo 9,9 Diphenyl 9h Fluorene

Cross-Coupling Chemistry Utilizing the Aryl Iodide Functional Group

The iodine atom at the 2-position of the 9,9-diphenyl-9H-fluorene scaffold serves as an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions. This reactivity is fundamental to the construction of complex, conjugated molecular architectures.

Suzuki-Miyaura Coupling for Conjugated Polymer Synthesis

The Suzuki-Miyaura coupling is a powerful and widely employed method for the formation of carbon-carbon bonds. In the context of 2-Iodo-9,9-diphenyl-9H-fluorene, this reaction is instrumental in the synthesis of conjugated polymers. These polymers are of significant interest for applications in organic light-emitting diodes (OLEDs), polymer solar cells, and organic field-effect transistors (OFETs). ossila.com

The reaction typically involves the palladium-catalyzed coupling of the aryl iodide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base. The 9,9-diphenylfluorene (B150719) unit, when incorporated into a polymer backbone, imparts desirable properties such as high thermal stability, good solubility, and a high photoluminescence quantum yield.

For instance, the coupling of a di-boronic ester derivative of fluorene (B118485) with an appropriate di-haloaryl comonomer can lead to the formation of high molecular weight polymers. The specific reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and the desired polymer characteristics.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Fluorene Derivatives

Reactant 1Reactant 2Catalyst SystemProductApplication
2-Iodo-7-chloro-9,9-diphenyl-9H-fluoreneArylboronic AcidPalladium Catalyst, Base2-Aryl-7-chloro-9,9-diphenyl-9H-fluoreneIntermediate for functional materials
2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)4,7-Dibromo-2,1,3-benzothiadiazolePd(PPh₃)₄, K₂CO₃Poly(9,9-dioctylfluorenyl-2,7-diyl-co-1,4-benzo-{2,1',3}-thiadiazole) (F8BT)Polymer for OLEDs and solar cells ossila.com
2-(9,9-Diphenyl-9H-fluoren-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneAryl HalidePalladium Catalyst, Base4-Aryl-9,9-diphenyl-9H-fluoreneBuilding block for organic semiconductors

Sonogashira Coupling for Ethynylene-Fluorene Architectures

The Sonogashira coupling reaction provides a direct route to the synthesis of ethynylene-fluorene architectures by forming a carbon-carbon bond between the sp-hybridized carbon of a terminal alkyne and the sp²-hybridized carbon of the aryl iodide. This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of a base.

These ethynylene-linked fluorene derivatives are of interest for their rigid, linear structures and extended π-conjugation, which can lead to unique photophysical properties. They have been investigated for applications in molecular wires, nonlinear optics, and as components in more complex macromolecular structures. For example, the coupling of this compound with a terminal alkyne such as phenylacetylene (B144264) would yield 2-(phenylethynyl)-9,9-diphenyl-9H-fluorene. The synthesis of a symmetrical fluorenyl dye has been achieved through a Sonogashira coupling between 9,9-didecyl-2,7-dibromofluorene and 2-methylbut-3-yn-2-ol, followed by further reaction steps. nih.gov

Negishi Coupling and Related Organometallic Transformations

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. While less commonly reported for this compound compared to Suzuki or Sonogashira couplings, it represents a viable pathway for C-C bond formation. The preparation of organozinc reagents from the corresponding organolithium or Grignard reagents can be a versatile method to introduce a variety of alkyl, aryl, or vinyl groups at the 2-position of the fluorene core.

A related transformation is the palladium-catalyzed C(sp²)–H activation/carbenoid insertion sequence, which has been used to synthesize 9,9-disubstituted fluorenes from 2-iodobiphenyls and α-diazoesters. labxing.com This process involves the formation of a palladacycle intermediate. labxing.com

Stille Coupling and Other Transition Metal-Catalyzed Reactions

The Stille coupling utilizes an organotin reagent and is another effective method for creating carbon-carbon bonds. The reaction of this compound with an organostannane in the presence of a palladium catalyst can be used to introduce various organic moieties.

Beyond C-C bond formation, the aryl iodide functionality is amenable to other important transition metal-catalyzed reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the formation of carbon-nitrogen bonds. This is a crucial method for synthesizing fluorene-based arylamines, which are important as hole-transport materials in organic electronics. The reaction couples the iodo-fluorene with a primary or secondary amine.

Nucleophilic Displacement and Substitution Reactions at the Iodinated Position

While nucleophilic aromatic substitution on unactivated aryl halides is generally challenging, the carbon-iodine bond is the most reactive among the halogens in such transformations. The iodine atom in this compound can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups. For example, reaction with nucleophiles like amines or alcohols can lead to new fluorene derivatives. The Ullmann condensation, a copper-catalyzed reaction, can be employed to form carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds by reacting the iodo-fluorene with alcohols, amines, or thiols, respectively.

Electrophilic Transformations and Further Functionalization of the Fluorene Moiety

The benzylic C-9 position of the fluorene core is acidic and can be deprotonated with a strong base to form a fluorenyl anion. thieme-connect.de This anion is a powerful nucleophile and can be reacted with a variety of electrophiles to introduce substituents at the 9-position. However, in this compound, this position is already substituted with two phenyl groups.

Oxidation of the C-9 position is a common reaction for 9H-fluorene derivatives, leading to the corresponding fluorenone. researchgate.netresearchgate.net This transformation introduces a ketone functionality, which significantly alters the electronic and photophysical properties of the molecule and can serve as a handle for further derivatization. researchgate.net

Strategies for Modifying the 9,9-Diphenyl Substituents for Advanced Molecular Architectures

The construction of advanced molecular architectures based on the this compound scaffold often involves the strategic functionalization of the phenyl groups at the C9 position. Direct modification of these pendent phenyl rings on the fully formed 9,9-diphenylfluorene core via classical electrophilic aromatic substitution is not a commonly reported pathway. Instead, the prevailing strategy involves the synthesis of the fluorene core using precursors where the phenyl rings are already functionalized. This "bottom-up" approach allows for precise control over the placement and nature of substituents, leading to a wide array of tailored molecules.

The primary method for creating these advanced structures is the acid-catalyzed condensation of 9-fluorenone (B1672902) with substituted phenols or other aromatic compounds. This approach allows for the introduction of a variety of functional groups onto the C9-phenyl rings, which can then be used to tune the electronic properties of the final molecule or to serve as handles for further derivatization.

For instance, the condensation of 9-fluorenone with phenol, often catalyzed by bifunctional ionic liquids containing both sulfonic acid (–SO3H) and sulfhydryl (–SH) groups, yields 9,9-bis(4-hydroxyphenyl)fluorene (B116638) (BHPF) with high conversion and selectivity. rsc.orgnih.gov Similarly, using phenoxyethanol (B1677644) in a reaction catalyzed by a titanium cation-exchanged montmorillonite (B579905) solid acid catalyst produces 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene. rsc.org These hydroxyl groups can then be further modified to build more complex structures.

Another key synthetic strategy starts with a pre-existing functional group on the C9-phenyl rings, which is then transformed. A prime example is the use of 9,9-bis(4-aminophenyl)fluorene as a building block. The amino groups can react with anhydrides, such as 4-fluorophthalic anhydride, to form imide-containing structures like 9,9-bis{4-(4-fluorophthalimido)phenyl}fluorene. prepchem.com These modifications are crucial for developing high-performance polymers and materials with specific thermal and electronic properties.

Table 1: Synthesis of 9,9-Bis(functionalized phenyl)fluorene Derivatives

Starting Material(s) Reagents/Catalyst Product Yield Reference
9-Fluorenone, Phenol Bifunctional ionic liquid (BFIL) 9,9-Bis(4-hydroxyphenyl)fluorene 95.2% selectivity rsc.orgnih.gov
9-Fluorenone, Phenoxyethanol Ti4+-montmorillonite 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene High rsc.org
9,9-Bis(4-aminophenyl)fluorene, 4-Fluorophthalic anhydride Acetic acid 9,9-Bis{4-(4-fluorophthalimido)phenyl}fluorene 90.6% prepchem.com

Radical Reactions and Atom Transfer Processes Involving Aryl Iodides in Synthetic Applications

The carbon-iodine bond in this compound is a key functional group that enables a variety of synthetic transformations, particularly those involving radical intermediates and atom transfer processes. Aryl iodides are excellent precursors for generating aryl radicals, which can then participate in a range of intramolecular and intermolecular reactions to form new carbon-carbon and carbon-heteroatom bonds.

Atom Transfer Radical Cyclization (ATRC):

Atom Transfer Radical Cyclization (ATRC) is a powerful method for forming cyclic compounds. In the context of 2-iodoaryl compounds, a radical can be generated at the carbon bearing the iodine atom, which then adds to a suitably positioned unsaturated bond within the same molecule. While direct examples involving this compound are specific, the general reactivity of 2-iodoalkanoates demonstrates the principle. For instance, 3-butenyl 2-iodoalkanoates undergo 6-exo atom transfer radical cyclization initiated by bis(tributyltin) to yield substituted tetrahydro-2H-pyran-2-ones. This type of transformation highlights the potential for the iodo-fluorene moiety to participate in similar intramolecular cyclizations if an appropriate radical acceptor is present in the molecule.

Tin Hydride Mediated Radical Reactions:

Classical radical chemistry often employs tin hydrides, such as tributyltin hydride (Bu3SnH), to generate radicals from organic halides. The reaction of an aryl iodide with Bu3SnH in the presence of a radical initiator like azobisisobutyronitrile (AIBN) generates an aryl radical. This radical can then be trapped by a hydrogen atom from another molecule of Bu3SnH (reduction) or participate in cyclization or intermolecular addition reactions. For example, o-bromophenyl-substituted pyrrolylpyridinium salts undergo free-radical intramolecular cyclization using tris(trimethylsilyl)silane (B43935) (TTMSS), a less toxic alternative to tin hydrides, to form complex polyheterocycles. chemicalbook.com This demonstrates a viable pathway for the this compound to undergo cyclization onto an adjacent aromatic ring or a suitably placed side chain.

Photochemical Radical Generation:

The C-I bond is photolabile and can be cleaved upon irradiation with UV light to generate an aryl radical and an iodine radical. The photochemistry of 9-substituted fluorenols and related compounds has been shown to produce fluorenyl radicals, leading to various products depending on the solvent and substituents. thieme-connect.de This photochemical approach offers a mild, reagent-free method for initiating radical reactions, which could be applied to this compound to induce cyclizations or additions.

Ullmann Coupling Reactions:

The Ullmann reaction, a copper-catalyzed coupling of aryl halides, is a classic method for forming biaryl compounds. rsc.orgcymitquimica.com While traditionally requiring harsh conditions, modern variations have been developed that proceed under milder conditions. The reaction of this compound could, in principle, undergo homocoupling to form a bifluorenyl derivative or cross-coupling with other aryl halides to create more complex, conjugated systems. Visible light-mediated Ullmann-type C-N coupling reactions have also been reported for aryl iodides with carbazole (B46965) derivatives, suggesting that the this compound could be a substrate for forming C-N bonds under photocatalytic conditions. nih.gov

Table 2: Representative Radical and Atom Transfer Reactions of Aryl Halides

Reaction Type Substrate Type Reagents/Conditions Product Type Reference
Atom Transfer Radical Cyclization 3-Butenyl iodoalkanoates (Bu3Sn)2, BF3·OEt2 Tetrahydro-2H-pyran-2-ones
Free-Radical Cyclization o-Bromophenyl-substituted pyrrolylpyridinium salts (TMS)3SiH, AIBN Pyrido[2,1-a]pyrrolo[3,4-c]isoquinolines chemicalbook.com
Photochemical Radical Generation 9-Substituted fluorenols UV irradiation Fluorenyl radical-derived products thieme-connect.de
Ullmann Homocoupling Aryl iodides Pd(OAc)2, N2H4·H2O Biaryl compounds nih.gov
Ullmann C-N Coupling Aryl iodides, Carbazoles Visible light, Copper catalyst N-Aryl carbazoles nih.gov

Applications of 2 Iodo 9,9 Diphenyl 9h Fluorene in Advanced Materials Science

Organic Electronics and Optoelectronic Device Fabrication

The 9,9-diphenyl-9H-fluorene unit is a cornerstone in the design of materials for organic electronics due to its rigid, planar biphenyl (B1667301) structure, which promotes high charge carrier mobility, and the bulky, non-coplanar phenyl groups at the C9 position, which disrupt intermolecular packing, enhance solubility, and improve the morphological stability of thin films. The presence of an iodine atom on the fluorene (B118485) core of 2-Iodo-9,9-diphenyl-9H-fluorene provides a reactive site for the synthesis of more complex, functional molecules through various cross-coupling reactions.

Building Block for Organic Light-Emitting Diodes (OLEDs)

In the field of Organic Light-Emitting Diodes (OLEDs), the design of the emissive and charge-transporting materials is critical for achieving high efficiency and long operational lifetimes. This compound serves as a key intermediate for the synthesis of such materials. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira reactions, allowing for the straightforward introduction of various functional groups to tune the optoelectronic properties of the final molecule.

While specific device data for OLEDs incorporating materials directly synthesized from this compound is not extensively documented in publicly available research, the performance of closely related fluorene-based emitters underscores the potential of this building block. For instance, copolymers of fluorene have demonstrated the ability to achieve high brightness and efficiency in OLEDs. researchgate.net

Table 1: Representative Performance of OLEDs Based on Fluorene Copolymers
Emitter (Copolymer with Fluorene)Max. Brightness (cd/m²)Max. Current Efficiency (cd/A)Emission Color
Fluorene-dicyanostilbene copolymer--Yellow-Green
Fluorene-dicyanophenanthrene (2.5 mol%)92303.33Greenish-Blue

Monomer Precursor for Organic Photovoltaics (OPVs)

In the domain of organic photovoltaics, fluorene-based polymers are valued for their excellent charge transport characteristics and good film-forming properties. This compound can be utilized as a monomer in the synthesis of conjugated polymers for the active layer of OPVs. Through polymerization reactions such as Suzuki coupling, it can be combined with other aromatic monomers to create donor-acceptor copolymers with tailored band gaps for efficient light absorption and charge separation.

The performance of solar cells based on fluorene-containing polymers highlights their potential. For example, bulk heterojunction organic solar cells using fluorene-based copolymers as the electron donor and fullerene derivatives as the acceptor have achieved notable power conversion efficiencies (PCEs). nih.govnih.gov

Table 2: Performance of OPVs with Fluorene-Based Copolymers
Polymer:Acceptor BlendPCE (%)
Fluorene Copolymer:PC71BM (1:1)0.68
Fluorene Copolymer:PC71BM (1:2)1.22
9,9-dioctylfluorene based polymer:PC70BM6.2

Note: This table shows performance data for representative fluorene-based copolymers to indicate the promise of this material class in OPVs, due to the absence of specific data for polymers derived from this compound. Data sourced from nih.govnih.gov.

Role as a Host Material in Phosphorescent and Thermally Activated Delayed Fluorescence Emitters

The wide bandgap and high triplet energy of the fluorene moiety make its derivatives excellent candidates for host materials in both phosphorescent OLEDs (PhOLEDs) and OLEDs based on thermally activated delayed fluorescence (TADF). A host material must have a triplet energy higher than that of the dopant emitter to ensure efficient energy transfer and prevent back-transfer. The 9,9-diphenyl-9H-fluorene structure provides good thermal and morphological stability, which is crucial for device longevity.

Derivatives of this compound can be synthesized to create host materials with tailored electronic properties to match specific phosphorescent or TADF emitters. For instance, introducing carbazole (B46965) or other donor moieties can enhance hole-transporting properties, while incorporating electron-withdrawing groups can improve electron transport, leading to a more balanced charge injection and recombination within the emissive layer. Research on spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based materials has shown their potential as host materials for highly efficient yellow OLEDs. rsc.org Similarly, deuterated exciplex-forming hosts have demonstrated enhanced efficiency and lifetime in deep-blue PhOLEDs. chemrxiv.orgoled-info.com

In the context of TADF, multi-resonance emitters, which often feature complex polycyclic aromatic hydrocarbons, have shown promise for achieving high-efficiency and narrow-band emission. researchgate.netnih.govresearchgate.net While specific examples starting from this compound are not prevalent, the chemical versatility of this compound makes it a suitable platform for developing novel host materials for advanced TADF emitters. nih.gov

Engineering Charge Transport Layers for Enhanced Device Performance

Beyond the emissive layer, fluorene derivatives are also employed in charge transport layers (CTLs), including hole transport layers (HTLs) and electron transport layers (ETLs). The inherent charge-carrying capabilities of the fluorene unit can be modulated by attaching appropriate functional groups. For instance, attaching amine-containing moieties can lead to materials with excellent hole-transporting properties.

Polymer Chemistry and Conjugated Macromolecular Systems

The ability to form polymers with extended π-conjugation is a key feature of fluorene-based monomers. This compound is a valuable monomer for the synthesis of such macromolecular systems.

Incorporation into Polyfluorene and Copolymer Architectures

Polyfluorenes (PFs) are a prominent class of conjugated polymers known for their strong blue emission, high photoluminescence quantum yields, and good thermal stability. sigmaaldrich.com The properties of PFs can be finely tuned by copolymerization, where different monomer units are introduced into the polymer backbone.

Starting from this compound, a variety of copolymers can be synthesized. For example, through Suzuki polycondensation, it can be reacted with a diboronic acid or ester derivative of another aromatic compound to create a donor-acceptor copolymer. This approach allows for the precise control over the electronic and optical properties of the resulting polymer, enabling the development of materials for a wide range of applications, from blue-emitting layers in displays to the active layers of organic solar cells. The synthesis of fluorene-based copolymers often involves the use of precursors like 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in Suzuki coupling reactions. nih.govossila.com

The incorporation of the 9,9-diphenyl-9H-fluorene unit is particularly advantageous as it enhances the solubility and processability of the resulting polymers while maintaining good electronic properties. This makes it possible to fabricate large-area devices using solution-based techniques such as spin-coating and printing.

Influence on Polymerization Mechanisms and Molecular Weight Control

The presence of the iodine atom at the 2-position makes this compound an essential monomer for metal-catalyzed cross-coupling polymerization reactions. These reactions are fundamental to creating π-conjugated polymers, which form the backbone of many organic electronic devices.

The primary polymerization methods utilizing this iodo-fluorene derivative are Suzuki-Miyaura and Sonogashira cross-coupling reactions. In these processes, the carbon-iodine bond serves as a highly reactive site for the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodo-fluorene monomer with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to synthesize polyfluorenes (PFs) and alternating copolymers. The 9,9-diphenyl substitution does not directly participate in the reaction but sterically influences the polymer backbone, affecting its conformation and solubility.

Sonogashira Coupling: This reaction couples the iodo-fluorene monomer with a terminal alkyne, using a palladium-copper co-catalyst system. This introduces ethynylene (-C≡C-) linkages into the polymer backbone, which can enhance the planarity and charge transport properties of the resulting material.

The control of molecular weight and its distribution (polydispersity index, PDI) in these step-growth polymerizations is influenced by several factors, including reaction stoichiometry, catalyst purity, reaction time, and temperature. While this compound provides a reliable reactive site, achieving high molecular weight polymers with low PDI requires careful optimization of these conditions to ensure efficient and consistent coupling at every step. The bulky diphenyl groups can, in some cases, slow down the polymerization rate compared to smaller alkyl substituents, which can be a factor in controlling molecular weight.

Impact on Optoelectronic Properties and Photostability of Polymeric Materials

The incorporation of the this compound unit into polymeric materials has a profound impact on their optoelectronic properties and long-term stability. Polyfluorenes are known for their strong blue emission, high charge carrier mobility, and excellent thermal stability, making them prime candidates for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ossila.com

The 9,9-diphenyl groups play a crucial role in preserving these desirable properties. In contrast to polymers with alkyl groups at the C9 position, the bulky and conformationally twisted phenyl rings effectively prevent the polymer chains from aggregating. This intermolecular separation is critical because chain aggregation often leads to the formation of a low-energy, long-wavelength emission band (a green emission in fluorene polymers), which is detrimental to the color purity of blue OLEDs. researchgate.net Furthermore, this aggregation can create excimer traps that lower the photoluminescence quantum efficiency.

Table 1: Optoelectronic Properties of Fluorene-Based Copolymers

Polymer/Monomer Unit Emission Max (nm) Band Gap (eV) Application
PFFF (poly(2-(2-(furan-2-yl)-9H-fluoren-7-yl)furan)) - 2.49 Electrochromic Device
PFOF (poly(2,7-di(furan-2-yl)-9H-fluoren-9-one)) - 2.32 Electrochromic Device
PFHF (poly(2-(2-(furan-2-yl)-9,9-dihexyl-9H-fluoren-7-yl)furan)) - 2.61 Electrochromic Device
PFV (Poly(9,9-di-(2-ethylhexyl)-9H-fluorene-2,7-vinylene)) 507 (Film) - OLED

Data compiled from multiple sources for illustrative purposes. researchgate.netsigmaaldrich.com

Functional Organic Systems for Energy Conversion and Storage

Derivatives of this compound are instrumental in creating functional organic systems for energy applications, most notably in organic photovoltaics (OPVs) and OLEDs.

In the realm of energy conversion, fluorene-based polymers serve as electron-donating (p-type) or electron-accepting (n-type) materials in the active layer of OPVs. The ability to create alternating copolymers via cross-coupling reactions allows for the combination of electron-rich fluorene units with electron-deficient moieties to create donor-acceptor (D-A) polymers. This D-A architecture effectively lowers the polymer's bandgap, enabling broader absorption of the solar spectrum and facilitating charge separation at the donor-acceptor interface, which is essential for efficient power conversion. Three-dimensional molecular structures, such as those based on spirobifluorene cores, have been shown to be particularly effective as non-fullerene acceptors in high-performance solar cells. rsc.orgresearchgate.net For instance, a molecule with a 9,9′-spirobi[9H-fluorene] core and perylenediimide (PDI) peripheral groups demonstrated a low-lying LUMO energy level of -4.11 eV and achieved a power conversion efficiency of 5.34% in a bulk heterojunction solar cell. rsc.orgresearchgate.net

In OLEDs, which convert electrical energy into light, polymers derived from 9,9-diphenylfluorene (B150719) are highly valued as host materials for phosphorescent emitters or as the primary blue-light emitters themselves. The high triplet energy of the fluorene unit allows it to efficiently host green and red phosphorescent dopants without quenching their emission, leading to highly efficient white OLEDs for lighting and displays. The aforementioned stability and prevention of aggregation provided by the 9,9-diphenyl groups ensure stable color and long operational lifetimes for these devices. researchgate.net

Development of Functional Probes for Optical Signal Generation and Detection

The unique photophysical properties of the fluorene scaffold make it an excellent platform for designing functional probes for optical imaging and sensing. Specifically, derivatives of iodo-fluorene are used to synthesize molecules with large two-photon absorption (2PA) cross-sections, which are highly desirable for two-photon fluorescence microscopy (2PFM). nih.gov

2PFM offers significant advantages over traditional one-photon microscopy, including deeper tissue penetration, lower phototoxicity, and higher 3D spatial resolution. nih.gov The design of effective 2PA probes often involves creating a donor-π-acceptor (D-π-A) structure. Here, a fluorene derivative, synthesized from a starting material like 9,9-didecyl-2-iodo-7-nitro-9H-fluorene, can act as the central π-bridge. nih.gov An electron-donating group and an electron-accepting group (like benzothiazole) are attached at opposite ends of the conjugated system. This arrangement enhances the intramolecular charge transfer upon excitation, leading to a large 2PA cross-section.

By further functionalizing these probes with reactive groups, such as an isothiocyanate, they can be covalently linked to specific biomolecules, enabling targeted imaging of organelles or biomarkers within living cells. nih.gov The high fluorescence quantum yields and photostability of these fluorenyl-based probes allow for clear and stable imaging over time. nih.gov

Table 2: Photophysical Properties of a Fluorenyl-Based Two-Photon Probe

Probe Structure Type Max. Absorption (nm) Max. Emission (nm) Quantum Yield (Φ) Two-Photon Cross-Section (GM)
Fluorenyl-benzothiazole (D-π-A) 400-450 500-550 High High

Values are representative for this class of compounds and may vary based on specific structure and solvent. nih.gov

Supramolecular Assembly and Self-Organized Structures for Material Applications

Supramolecular assembly, the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions, is a powerful bottom-up approach to fabricating nanomaterials. Fluorene derivatives are excellent candidates for this approach due to their rigid, planar geometry which promotes π-stacking interactions.

The substituents at the C9 position are critical in guiding the self-assembly process. While π-stacking drives the organization of the fluorene backbones, the groups at the C9 position dictate the three-dimensional architecture. The bulky 9,9-diphenyl groups in this compound and its derivatives play a dual role. They provide solubility and prevent the close, co-facial π-stacking that leads to undesirable excimer formation. mdpi.com However, they also introduce the possibility of other intermolecular interactions, such as C-H···π and phenyl-phenyl interactions, which can direct the molecules to form specific, well-defined nanostructures like fibers or crystalline domains. mdpi.com

This controlled self-organization is vital for applications in materials science. For example, the formation of ordered, one-dimensional fibers can create pathways for efficient charge transport in organic electronics. In sensing applications, the specific arrangement of molecules in a self-assembled structure can create binding sites for analytes, leading to a detectable optical or electronic response. The ability to control these non-covalent interactions by designing the molecular structure, as exemplified by the use of the 9,9-diphenylfluorene scaffold, is key to developing new functional materials with tailored properties. nih.gov

Computational and Theoretical Investigations of 2 Iodo 9,9 Diphenyl 9h Fluorene and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Frontier Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of fluorene (B118485) derivatives. Methodologies such as the B3LYP functional combined with a 6-31G(d,p) basis set are commonly used to optimize molecular geometries and compute a variety of molecular properties. worldscientific.com For halogenated fluorenes, these calculations reveal how substituents influence the distribution of electron density and the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting character. The energy difference between these orbitals, the HOMO-LUMO gap (Eg), is a critical parameter that determines the molecule's electronic properties, including its kinetic stability and the energy of its lowest electronic transition. worldscientific.com

Table 1: Representative Calculated Frontier Molecular Orbital Energies for 2-Iodo-9,9-diphenyl-9H-fluorene (Note: The following values are illustrative, based on typical DFT (B3LYP/6-31G(d,p)) results for analogous halogenated fluorene systems, as specific literature data for this exact compound is not available.)

ParameterCalculated Value (eV)Description
HOMO Energy-5.85Energy of the Highest Occupied Molecular Orbital
LUMO Energy-2.15Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (Eg)3.70Energy difference between HOMO and LUMO

Prediction of Photophysical Properties and Excited State Characteristics

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the photophysical properties of molecules by simulating their electronic absorption and emission spectra. worldscientific.commdpi.com Calculations are often performed using functionals like B3LYP or CAM-B3LYP with basis sets such as 6-31G(d) to model the transitions between the ground state and various excited states. mdpi.comnih.gov

For this compound, the lowest energy absorption band typically corresponds to the π–π* transition of the conjugated fluorene system. mdpi.com The position of this absorption maximum (λmax) is directly related to the HOMO-LUMO gap. The iodine substituent is expected to cause a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted 9,9-diphenyl-9H-fluorene due to the halogen's influence on the electronic structure.

Theoretical calculations can also predict fluorescence emission wavelengths. These calculations involve optimizing the geometry of the first singlet excited state (S1) and then calculating the energy of the transition back to the ground state (S0). The presence of the heavy iodine atom can significantly influence excited state dynamics by promoting intersystem crossing (ISC) from singlet to triplet excited states, which can quench fluorescence and enhance phosphorescence.

Table 2: Representative Predicted Photophysical Data for this compound (Note: The following values are illustrative, based on typical TD-DFT calculations for similar fluorene derivatives, as specific literature data for this exact compound is not available.)

PropertyPredicted ValueComputational Method
Maximum Absorption Wavelength (λabs)~375 nmTD-DFT (CAM-B3LYP/6-31G(d))
Maximum Emission Wavelength (λem)~430 nmTD-DFT (CAM-B3LYP/6-31G(d))
Primary Transition Characterπ–π* (HOMO → LUMO)TD-DFT

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations provide insight into the behavior of molecular ensembles over time. For a molecule like this compound, MD simulations are invaluable for conformational analysis and understanding intermolecular interactions in condensed phases.

A key structural feature of this molecule is the tetrahedral sp³-hybridized carbon at the C9 position, which holds two bulky phenyl groups. MD simulations can explore the rotational freedom of these phenyl groups and the resulting conformational landscape. This analysis helps predict the most stable spatial arrangements and the energy barriers between different conformers, which in turn affect the molecule's ability to pack into ordered crystalline structures or form amorphous films.

Furthermore, MD simulations can elucidate how molecules interact with each other. They can model the formation of π-π stacking interactions between the fluorene backbones and van der Waals interactions involving the phenyl and iodo-substituents. Understanding these intermolecular forces is critical for predicting material properties such as solubility, thermal stability, and charge transport efficiency in organic electronic devices.

Elucidation of Structure-Property Relationships through Computational Modeling

Computational modeling is essential for establishing clear structure-property relationships, which guide the rational design of new materials. researchgate.netchemrxiv.org By systematically modifying the structure of this compound in silico and calculating the resulting properties, researchers can identify key molecular features that control its function.

For instance, models can explore the effects of changing the halogen at the C2 position (from iodine to bromine or chlorine) or altering the substituents on the C9 phenyl rings. DFT and TD-DFT calculations on these virtual derivatives would reveal trends in HOMO-LUMO gaps, absorption spectra, and dipole moments. researchgate.net This comparative analysis allows for the elucidation of how different electron-donating or electron-withdrawing groups tune the electronic and optical properties of the fluorene core. Such studies have shown that increasing the electron-withdrawing strength of substituents can enhance properties relevant to nonlinear optics. researchgate.net

Theoretical Studies on Reaction Mechanisms and Catalytic Cycles involving Fluorene Iodides

This compound is a valuable building block in organic synthesis, often used in transition-metal-catalyzed cross-coupling reactions to create more complex conjugated systems. Theoretical studies play a crucial role in elucidating the mechanisms of these reactions. The Suzuki-Miyaura coupling, which couples an aryl halide with an organoboron compound, is a prominent example. libretexts.org

Computational modeling of the Suzuki reaction involving a fluorene iodide can detail the elementary steps of the catalytic cycle:

Oxidative Addition : The initial and often rate-determining step, where the active Palladium(0) catalyst inserts into the carbon-iodine bond of the fluorene derivative to form a Pd(II) complex. libretexts.orgyoutube.com Theoretical calculations can determine the activation energy for this step.

Transmetalation : The aryl group from the organoboron reagent is transferred to the palladium center, displacing the iodide. The role of the base in facilitating this step can be explicitly modeled. youtube.com

Reductive Elimination : The final step where the two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. libretexts.org

By mapping the potential energy surface for the entire catalytic cycle, computational studies can identify transition states, intermediates, and reaction energetics. This provides a deeper understanding of reaction kinetics and selectivity, aiding in the optimization of reaction conditions for synthesizing novel fluorene-based materials. nih.gov

Advanced Characterization Techniques for Structural and Functional Elucidation in Fluorene Research

Spectroscopic Methods for Electronic and Vibrational Properties (e.g., UV-Vis Absorption, Photoluminescence, Raman, Infrared Spectroscopy)

Spectroscopic techniques are fundamental in probing the electronic transitions and vibrational modes of 2-Iodo-9,9-diphenyl-9H-fluorene.

UV-Vis Absorption and Photoluminescence (PL): The electronic properties of fluorene (B118485) derivatives are often investigated using UV-visible absorption and photoluminescence spectroscopy. The fluorene core is known for its strong absorption in the UV region and high photoluminescence efficiency. While specific data for this compound is not widely published, related compounds like 9,9-didecyl-2,7-bis(N,N-diphenylamino)fluorene are studied for their one- and two-photon absorption properties. nih.gov The introduction of the iodine atom and diphenyl groups at the C9 position influences the electronic structure, potentially causing shifts in the absorption and emission maxima. These studies are critical for assessing the material's suitability for use in organic light-emitting diodes (OLEDs). xdbiochems.com

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy methods like Infrared (IR) and Raman are used to identify the functional groups and characterize the molecular structure. The spectra of fluorene derivatives are complex but provide a unique fingerprint for the molecule. researchgate.netacs.org For the related compound 2-Bromo-9,9-diphenyl-9H-fluorene, specific vibrational modes can be identified. nih.gov The C-I stretching vibration for this compound would be expected at a characteristic low frequency in the far-IR or Raman spectrum. Density functional theory (DFT) calculations are often employed alongside experimental measurements to accurately assign the observed vibrational bands. acs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules like this compound.

¹H and ¹³C NMR: ¹H NMR provides detailed information about the number and environment of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. rsc.org For fluorene derivatives, the aromatic protons typically appear in the range of 7-8 ppm. rsc.org In this compound, the iodine atom at the C2 position induces a deshielding effect, causing adjacent protons to shift downfield. The protons of the two phenyl groups at the C9 position would produce complex multiplets. The assignment of these signals is often confirmed using two-dimensional NMR techniques such as COSY, HMQC, and HMBC, which reveal proton-proton and proton-carbon correlations. bas.bg The spiro carbon at the C9 position has a characteristic chemical shift in the ¹³C NMR spectrum. bas.bg

Mass Spectrometry Techniques for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula (C₂₅H₁₇I).

The fragmentation patterns observed in MS, particularly with techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, offer insights into the molecule's stability and structure. Studies on related poly(9,9-diphenylfluorene) have shown that a primary fragmentation pathway involves the loss of the bulky phenyl side groups. nih.gov For this compound, one would expect to see the molecular ion peak [M]⁺, as well as fragments corresponding to the loss of an iodine atom [M-I]⁺ and phenyl groups [M-Ph]⁺.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. For fluorene derivatives, this technique is crucial for understanding how molecules pack in the solid state, which directly impacts the material's bulk properties.

Studies on 9,9-disubstituted fluorene derivatives show that steric hindrance from the substituents at the C9 position can cause a slight twist in the planar fluorene unit. mdpi.com In the crystal lattice, molecules of this compound would be held together by various non-covalent interactions, such as van der Waals forces, C-H···π interactions between the hydrogen atoms and the aromatic rings, and potentially halogen bonding involving the iodine atom. Hirshfeld surface analysis is often used to visualize and quantify these intermolecular contacts. mdpi.com

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Behavior in Device Contexts

Electrochemical methods, particularly cyclic voltammetry (CV), are vital for assessing the redox behavior of this compound. By measuring the oxidation and reduction potentials, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be estimated.

These energy levels are critical parameters for designing organic electronic devices, as they determine the efficiency of charge injection and transport. The electron-rich fluorene core generally imparts good hole-transporting properties. The substitution pattern, including the iodine atom and diphenyl groups, will modulate these energy levels. The data obtained from CV helps to evaluate the suitability of this compound as a host material, an emitting layer component, or a charge-transporting material in devices like OLEDs.

Thin-Film Morphological and Surface Characterization Techniques (e.g., AFM, TEM)

For applications in electronic devices, this compound would likely be processed into a thin film. The morphology of this film—its smoothness, uniformity, and degree of crystallinity—is paramount to device performance.

Atomic Force Microscopy (AFM): AFM is used to image the surface topography of the thin film at the nanoscale. It provides quantitative data on surface roughness and can reveal the presence of crystalline domains or phase-separated regions. A smooth, uniform film is generally desirable to prevent short circuits and ensure efficient device operation.

Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD): TEM can provide higher-resolution images of the film's internal structure, while XRD is used to determine the degree of crystallinity and the orientation of the molecules within the film. researchgate.net Studies on thin films of fluorene-based polymers have shown that processing conditions can lead to different crystalline phases, which in turn affect the electronic and optical properties. researchgate.netresearchgate.net

Future Research Directions and Emerging Paradigms

Innovations in Green Chemistry Approaches for Fluorene (B118485) Iodination and Derivatization

The development of environmentally benign synthetic methods for 2-Iodo-9,9-diphenyl-9H-fluorene and its subsequent derivatizations is a key area of future research. Traditional iodination methods often involve harsh reagents and produce significant waste. Green chemistry approaches aim to mitigate these issues by utilizing less hazardous substances and improving atom economy.

Recent advancements in electrophilic iodination using molecular iodine or iodides in conjunction with environmentally friendly oxidants are promising. mdpi.com These methods often proceed under milder conditions and can reduce the generation of toxic byproducts. For instance, aerobic oxidation of 9H-fluorenes in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as tetrahydrofuran (B95107) (THF) has been shown to be a highly efficient method for producing 9-fluorenones, a related class of compounds. rsc.orgresearchgate.net Such approaches could be adapted for the iodination of the fluorene core.

Furthermore, the principles of green chemistry are being applied to the derivatization of fluorene compounds. researchgate.net This includes the use of water as a solvent, microwave-assisted reactions to reduce energy consumption, and the use of less toxic reagents. researchgate.netmdpi.com The development of catalytic systems, particularly those based on recyclable catalysts, is another important avenue for making the synthesis of fluorene derivatives more sustainable. zjut.edu.cn A continuous flow process for the Grignard reaction has been successfully applied to the kilogram-scale production of 9-aryl-fluoren-9-ols, demonstrating a significant reduction in waste and cost compared to traditional batch processes. rsc.org

Exploration of New Application Domains in Advanced Functional Materials

The unique photophysical and electronic properties of fluorene derivatives, including this compound, make them highly attractive for a wide range of applications in advanced functional materials. entrepreneur-cn.com Their high thermal stability and excellent charge transport properties are particularly valuable in organic electronics. mdpi.com

Current and emerging application domains include:

Organic Light-Emitting Diodes (OLEDs): Fluorene derivatives are widely used as emitters and host materials in OLEDs due to their high photoluminescence efficiency and tunable emission colors. entrepreneur-cn.commdpi.com Research is focused on developing new fluorene-based materials for high-efficiency and long-lasting deep-blue OLEDs, which remain a significant challenge in the field. researchgate.net

Organic Solar Cells (OSCs): The ability of fluorene derivatives to act as efficient hole-transporting materials is being leveraged in the development of perovskite solar cells and other types of OSCs. entrepreneur-cn.comnih.gov The introduction of the fluorene moiety can improve charge mobility and photovoltage. nih.gov

Sensors: The sensitivity of the fluorescence of fluorene-based materials to their environment makes them promising candidates for chemical and biological sensors. researchgate.net

Two-Photon Fluorescence Bioimaging: Fluorene dyes exhibit properties that are ideal for two-photon fluorescence microscopy, including high photostability and a large two-photon absorption cross-section. researchgate.net This allows for high-resolution 3D imaging with reduced photodamage to biological samples. researchgate.net

Optical Plastics: The high refractive index and heat resistance of fluorene derivatives make them suitable for applications in optical plastics, such as those used in camera lenses and liquid crystal displays. ogc.co.jp

Rational Design Principles for High-Performance Fluorene-Based Systems

A key to unlocking the full potential of this compound and related compounds lies in the development of rational design principles. By understanding the relationship between molecular structure and material properties, scientists can tailor the performance of fluorene-based systems for specific applications.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of fluorene derivatives. scientific.net These theoretical calculations can predict how modifications to the molecular structure, such as the introduction of different substituents, will affect the material's energy levels, absorption and emission spectra, and charge transport characteristics. mdpi.comscientific.net

Key design principles for high-performance fluorene-based systems include:

Tuning Electronic Properties: The introduction of electron-donating or electron-withdrawing groups at specific positions on the fluorene core can be used to precisely control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scientific.net This is crucial for optimizing charge injection and transport in electronic devices.

Controlling Intermolecular Interactions: The way fluorene molecules pack in the solid state significantly influences their bulk properties. acs.org By designing molecules with specific shapes and functional groups, it is possible to control the intermolecular stacking and achieve desired properties like high charge carrier mobility. researchgate.netacs.org

Enhancing Stability: The thermal and photochemical stability of fluorene-based materials is a critical factor for device lifetime. hkbu.edu.hk Rational design can be used to create more robust molecules that are less prone to degradation.

Scalability and Industrial Viability of Synthesis and Application Processes

For this compound and its derivatives to find widespread use in commercial applications, the synthesis and fabrication processes must be scalable and economically viable. This requires moving from laboratory-scale synthesis to large-scale industrial production.

One of the challenges in scaling up the synthesis of fluorene derivatives is the often complex and multi-step nature of the reactions. labxing.com Process optimization is crucial to improve yields, reduce reaction times, and minimize the use of expensive reagents and solvents. The development of continuous flow manufacturing processes, as demonstrated for related fluorene compounds, offers a promising path towards efficient and cost-effective large-scale production. rsc.org

The industrial viability of applications based on fluorene derivatives also depends on the development of low-cost and high-throughput fabrication techniques. For example, in the context of OLEDs and OSCs, this involves the development of solution-processing methods that are compatible with large-area deposition techniques like printing and coating.

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Engineering

The development and application of this compound is an inherently interdisciplinary endeavor. It requires close collaboration between researchers from diverse fields.

Organic chemists are responsible for designing and synthesizing new fluorene derivatives with tailored properties. acs.orgmdpi.com

Materials scientists investigate the physical and chemical properties of these materials and explore their potential applications in various devices. tue.nlrsc.org

Engineers are tasked with designing and fabricating devices that incorporate these materials, as well as developing scalable manufacturing processes. aip.org

The synergy between these disciplines is essential for translating fundamental scientific discoveries into real-world technologies. For example, the design of a new fluorene-based material for an OLED requires a deep understanding of its electronic properties (chemistry), its performance in a device (materials science), and the methods for integrating it into a display panel (engineering). This collaborative approach will continue to drive innovation in the field of fluorene-based materials and their applications. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.